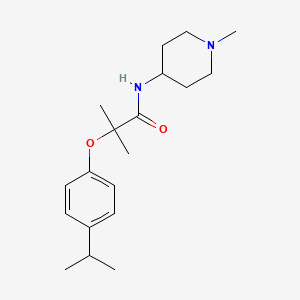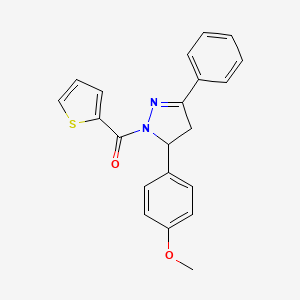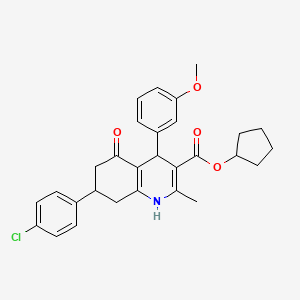![molecular formula C17H24N2O2 B5153317 4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)
4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole, commonly known as GW501516, is a synthetic drug that has been studied for its potential applications in scientific research. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and has been shown to have a variety of effects on the body.
Mechanism of Action
GW501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a role in regulating metabolism and inflammation. Activation of PPARδ leads to increased expression of genes involved in fatty acid metabolism, glucose uptake, and mitochondrial biogenesis, among other processes.
Biochemical and Physiological Effects:
GW501516 has been shown to have a variety of biochemical and physiological effects in animal models. These include increased fatty acid oxidation and glucose uptake, improved insulin sensitivity, increased mitochondrial biogenesis, and reduced inflammation. These effects are thought to contribute to its potential applications in exercise physiology, cardiology, and oncology.
Advantages and Limitations for Lab Experiments
GW501516 has several advantages as a research tool, including its ability to activate PPARδ selectively and its relatively long half-life in vivo. However, it also has several limitations, including its potential for off-target effects and its unclear safety profile.
Future Directions
There are several potential directions for future research on GW501516. These include further investigation of its effects on metabolism, inflammation, and mitochondrial function, as well as its potential applications in other fields such as neurology and immunology. Additionally, more research is needed to fully understand its safety profile and potential side effects.
Synthesis Methods
GW501516 can be synthesized through a multi-step process starting with the reaction of 2-bromo-4-methylpentane with 2-methoxyphenol to produce 2-methoxy-4-methylpentylphenol. This intermediate can then be reacted with 1,2-dimethyl-3-nitrobenzene to produce the desired pyrazole compound.
Scientific Research Applications
GW501516 has been studied for its potential applications in a variety of scientific fields, including exercise physiology, cardiology, and oncology. In exercise physiology, it has been shown to increase endurance and improve metabolic function in animal models. In cardiology, it has been studied for its potential to reduce inflammation and improve cardiovascular function. In oncology, it has been studied for its potential to inhibit tumor growth and metastasis.
properties
IUPAC Name |
4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-15(14(2)19-18-13)9-5-4-8-12-21-17-11-7-6-10-16(17)20-3/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBDOCZNVOPWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)


![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)

